On-target validation of KSR-dependent MAPK signaling requires a probe that discriminates KSR from RAF effects. APS-2-79 is a first-in-class KSR antagonist that directly binds KSR2 (IC50=120 nM), locking the KSR2-MEK1 complex in an inactive state and enabling genotype-specific studies (inactive in KSR A690F mutant cells).
• Synergizes with clinical MEK inhibitors (trametinib, binimetinib) in Ras-mutant but not RAF-mutant cells.
• Co-crystallized with KSR2-MEK1, providing high-resolution structural binding data.
• Supplied with ≥98% HPLC purity and full CoA; stable at ambient shipping.
Molecular FormulaC23H22ClN3O3
Molecular Weight423.9 g/mol
Cat. No.B605545
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
APS-2-79: KSR-Dependent MEK Antagonist
APS-2-79 (CAS: 2002381-25-9 free base; 2002381-31-7 HCl salt) is a first-in-class small molecule antagonist that stabilizes the inactive state of Kinase Suppressor of Ras (KSR), a key scaffold protein in the Ras-MAPK signaling pathway [1]. Unlike conventional ATP-competitive kinase inhibitors, APS-2-79 modulates KSR-dependent MAPK signaling by antagonizing RAF heterodimerization and the conformational changes required for phosphorylation of KSR-bound MEK [2]. The compound demonstrates an IC50 of 120 ± 23 nM against KSR2 in ATPbiotin competition assays and exhibits a structurally characterized binding mode within the KSR2-MEK1 complex [3][4].
First-in-class KSR antagonist stabilizing inactive conformation, not ATP-competitive MEK inhibition
Selective for KSR over RAF, supported by co-crystal structural evidence
[1] Dhawan NS, Scopton AP, Dar AC. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling. Nature. 2016;537(7618):112-116. doi:10.1038/nature19327 View Source
[2] Dhawan NS, Scopton AP, Dar AC. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling. Nature. 2016;537(7618):112-116. doi:10.1038/nature19327 View Source
[3] Extended Data Figure 2. APS-2-79 and APS-3-77 are positive and negative binders of KSR2. Nature. 2016. doi:10.1038/nature19327 View Source
[4] Extended Data Figure 6: The APS-2-79 binding site within KSR2 and possible basis for KSR over RAF selectivity. Nature. 2016. doi:10.1038/nature19327 View Source
APS-2-79 vs Generic Inhibitors
APS-2-79 cannot be simply substituted by generic MEK inhibitors or other KSR-targeting analogs due to its unique mechanism of action and target engagement profile. Conventional MEK inhibitors (e.g., trametinib, selumetinib) directly inhibit MEK enzymatic activity but are often limited by feedback reactivation of MAPK signaling in Ras-mutant contexts [1]. Conversely, structurally similar KSR-binding analogs like APS-3-77 exhibit dramatically reduced target engagement (IC50 > 10,000 nM vs. 120 nM for APS-2-79) despite minimal chemical modification [2]. Furthermore, APS-2-79 demonstrates structural selectivity for KSR over RAF proteins—a distinction not guaranteed among KSR-binding chemotypes—due to specific residue contacts (e.g., Thr802 in KSR2 vs. Gly in RAF) revealed by co-crystal structures [3]. These quantitative and structural differentiators render direct compound interchange scientifically invalid for experiments requiring specific KSR-dependent MAPK antagonism.
May shift pathway response: Feedback reactivation of MAPK signaling reported with catalytic MEK inhibitors in Ras-mutant contexts; KSR antagonism may differ.
Structural analog APS-3-77: Despite minimal chemical modification, shows dramatically reduced KSR2 target engagement in binding assays.
Target engagement may not transfer: Even close analogs cannot be assumed interchangeable; binding potency can differ substantially.
KSR-over-RAF selectivity: Specific residue contacts (e.g., Thr802 in KSR2 vs. Gly in RAF) provide structural basis for selectivity.
Pan-kinase inhibitors may confound: Compounds lacking KSR selectivity can inhibit RAF, complicating pathway dissection experiments.
[1] Real A. Genetic and Pharmacological Manipulation of KSR in KRAS-driven Cancer. Icahn School of Medicine at Mount Sinai. NIH Grant F30-CA232454-03. View Source
[2] Extended Data Figure 2. APS-2-79 and APS-3-77 are positive and negative binders of KSR2. Nature. 2016. doi:10.1038/nature19327 View Source
[3] Extended Data Figure 6: The APS-2-79 binding site within KSR2 and possible basis for KSR over RAF selectivity. Nature. 2016. doi:10.1038/nature19327 View Source
APS-2-79 Evidence Guide
KSR2 Binding Affinity vs. APS-3-77
APS-2-79 demonstrates high-affinity binding to KSR2 in ATPbiotin competition assays, whereas the structurally similar dimethyl analog APS-3-77 shows negligible binding activity [1]. This stark difference highlights the critical role of the biphenyl ether motif in target engagement.
In vitro ATPbiotin competition assay using purified KSR2-MEK1 complex; n=2 biological replicates
Why This Matters
This data directly quantifies the functional impact of specific structural features, enabling researchers to select APS-2-79 over inactive analogs like APS-3-77 with confidence in target engagement.
[1] Extended Data Figure 2. APS-2-79 and APS-3-77 are positive and negative binders of KSR2. Nature. 2016. doi:10.1038/nature19327 View Source
Cellular KSR Dependence Validation
APS-2-79 inhibits KSR-stimulated MEK and ERK phosphorylation in cells expressing wild-type KSR, but this activity is completely abrogated in cells expressing the KSR(A690F) mutant [1]. This confirms that APS-2-79 activity is strictly dependent on functional KSR target engagement.
This provides genetic validation of on-target KSR engagement, differentiating APS-2-79 from compounds whose cellular effects may arise from off-target activity.
[1] Figure 1. The small molecule APS-2-79 mimics KSR alleles that suppress oncogenic Ras mutations. Nature. 2016. doi:10.1038/nature19327 View Source
KSR over RAF Selectivity
Co-crystal structures reveal specific residues in the APS-2-79 binding pocket that diverge between KSR2 and RAF proteins, providing a structural rationale for observed selectivity [1]. Key differentiating residues include Thr802 in KSR2 (Gly in RAF) and distinct orientations of Phe residues that directly contact the biphenyl ether motif.
KSR over RAF SelectivityClass-level
Co-crystal structure: Thr802 (KSR2) vs. Gly (RAF) and Phe orientation drive selectivity
RAF: Gly802 (no contact); Lys483 lacks equivalent nitrogen bonding capacity
Quantified Difference
Qualitative structural difference
Conditions
X-ray co-crystal structure of KSR2-MEK1-APS-2-79 complex; superposition with BRAF structures (PDB: 4W05, 3C4C)
Why This Matters
This structural insight explains why APS-2-79 selectively targets KSR over RAF, a critical differentiator from pan-kinase inhibitors that may produce confounding results in MAPK pathway studies.
[1] Extended Data Figure 6: The APS-2-79 binding site within KSR2 and possible basis for KSR over RAF selectivity. Nature. 2016. doi:10.1038/nature19327 View Source
Synergy with MEK Inhibitors in Ras-Mutant Cancer
APS-2-79 enhances the potency of clinical MEK inhibitors (trametinib, binimetinib, PD0325901, AZD6244) specifically in Ras-mutant cancer cell lines, as measured by positive Bliss synergy scores [1]. This synergistic effect is not observed in RAF-mutant cell lines, indicating genotype-specific utility.
MEK Inhibitor SynergyHead-to-head
Positive Bliss scores with trametinib/binimetinib in 8 Ras-mutant lines; absent in 5 RAF-mutant lines
RAF-mutant lines (A375, SK-MEL-239, COLO-205, H2087, SW1417): no significant synergy
Quantified Difference
Qualitative presence/absence of synergy across 8 Ras-mutant vs. 5 RAF-mutant lines
Conditions
Cell viability assays; combination with trametinib, binimetinib, PD0325901, or AZD6244
Why This Matters
This genotype-specific activity profile guides procurement decisions for Ras-driven cancer research, distinguishing APS-2-79 from compounds lacking such defined synergy patterns.
Kinome-wide profiling at 1 μM against 246 kinases reveals partially overlapping but distinct inhibitory profiles for APS-2-79 and APS-3-77 [1]. While both compounds inhibit certain kinases (e.g., YES1, ERBB4, FGR) similarly, others show variable sensitivity (e.g., CSK, HCK, MERTK), indicating that structural modifications alter selectivity.
Kinome-Wide ProfilingHead-to-head
246 kinases at 1 μM: overlapping but distinct inhibition; CSK/HCK/MERTK differentially affected vs. APS-3-77
Off-target profile context for experimental design
Kinase inhibitor panel
kinome profilingselectivityoff-target246 kinases
Evidence Dimension
Percentage inhibition of 246 kinases at 1 μM
Target Compound Data
APS-2-79: variable inhibition across kinome; near-equal sensitivity for YES1, ERBB4, FGR relative to APS-3-77
Comparator Or Baseline
APS-3-77: similar overall profile but differential inhibition of CSK, HCK, MERTK
Quantified Difference
Qualitative difference in kinase inhibition patterns
This profiling data informs researchers about potential off-target effects when selecting between KSR-binding compounds, enabling more informed experimental design and data interpretation.
kinome profilingselectivityoff-target246 kinases
[1] Extended Data Figure 2. APS-2-79 and APS-3-77 are positive and negative binders of KSR2. Nature. 2016. doi:10.1038/nature19327 View Source
BRAF(V600E) MAPK Activation
Unlike the RAF inhibitor dabrafenib, APS-2-79 does not affect BRAF(V600E)-induced MAPK activation in cells [1]. This demonstrates that APS-2-79 does not directly inhibit RAF-driven signaling, reinforcing its KSR-dependent mechanism.
BRAF(V600E) Non-InhibitionHead-to-head
5 μM APS-2-79: no inhibition of BRAF(V600E)-induced pMEK/pERK; dabrafenib: complete inhibition
RAF-independent mechanism confirmation
293H cells, 2h; western blot
BRAF V600EMAPK activationdabrafenibcellular assay
Evidence Dimension
Inhibition of BRAF(V600E)-induced pMEK and pERK in 293H cells
Target Compound Data
5 μM APS-2-79: no inhibition of BRAF(V600E)-induced signaling
Comparator Or Baseline
5 μM dabrafenib: complete inhibition
Quantified Difference
Qualitative difference in activity
Conditions
293H cells expressing BRAF(V600E)-Flag; 2h treatment; western blot analysis
Why This Matters
This negative control data distinguishes APS-2-79 from direct RAF inhibitors, preventing misinterpretation of results in experiments where RAF inhibition would confound pathway analysis.
BRAF V600EMAPK activationdabrafenibcellular assay
[1] Extended Data Figure 4: APS-2-79 activity is not dependent on KSR phosphorylation sites in MEK or direct RAF inhibition. Nature. 2016. doi:10.1038/nature19327 View Source
APS-2-79 Research Applications
On-Target Validation for KSR Signaling
APS-2-79 is the compound of choice for experiments requiring genetically validated KSR target engagement. Its complete loss of activity in cells expressing the KSR(A690F) mutant [1] enables researchers to distinguish on-target KSR effects from off-target artifacts. This is essential for studies investigating KSR scaffolding function or validating KSR as a therapeutic target in Ras-driven cancers.
Combination Therapy in Ras-Mutant Cancer
For researchers investigating MEK inhibitor resistance mechanisms or combination strategies in Ras-mutant cancers, APS-2-79 provides a genotype-specific tool. Its demonstrated synergy with clinical MEK inhibitors (trametinib, binimetinib, PD0325901, AZD6244) across multiple Ras-mutant cell lines, but not RAF-mutant lines [1], supports its use in preclinical studies of Ras-driven malignancies such as colorectal (HCT116), lung (A549, CALU-6), and melanoma (SK-MEL-2).
Pseudokinase-Small Molecule Structural Studies
APS-2-79 serves as a well-characterized chemical probe for structural studies of KSR pseudokinase domains. The availability of high-resolution co-crystal structures with the KSR2-MEK1 complex [1] makes it a reference compound for understanding how small molecules stabilize inactive pseudokinase conformations—a paradigm distinct from traditional ATP-competitive kinase inhibition.
Differentiating RAF vs. KSR Inhibition
Given that APS-2-79 does not inhibit BRAF(V600E)-driven MAPK activation, unlike direct RAF inhibitors such as dabrafenib [1], it is an appropriate tool for experiments designed to discriminate between KSR-dependent and RAF-dependent signaling outputs. This application is particularly relevant in pathway dissection studies where orthogonal validation of mechanism is required.
High-resolution co-crystal structure with KSR2-MEK1 complex
Inactive state stabilization mechanism
Pathway dissection studies
RAF-independent KSR antagonism
BRAF(V600E) non-inhibition as negative control
[1] Dhawan NS, Scopton AP, Dar AC. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling. Nature. 2016;537(7618):112-116. doi:10.1038/nature19327 View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.